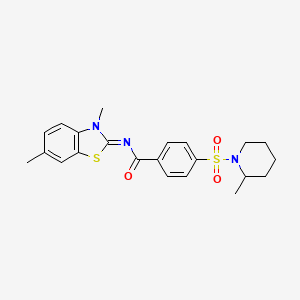

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Description

N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a benzothiazole-derived sulfonamide compound characterized by a 3,6-dimethyl-substituted benzothiazole core linked to a 4-(2-methylpiperidin-1-yl)sulfonylbenzamide group. This structure combines a planar aromatic heterocycle with a sulfonamide moiety, which is often associated with biological activity, including enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-15-7-12-19-20(14-15)29-22(24(19)3)23-21(26)17-8-10-18(11-9-17)30(27,28)25-13-5-4-6-16(25)2/h7-12,14,16H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWYYJJHHPDWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide, a compound with a complex structure, has garnered attention in biological research due to its potential therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a sulfonamide group, which are significant for its biological interactions. The IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 372.55 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole ring can engage in hydrophobic interactions with target proteins, while the sulfonamide group is known for forming hydrogen bonds with amino acid residues. This dual interaction mechanism allows the compound to modulate various biochemical pathways effectively.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells across various assays:

| Compound | Cell Line Tested | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound A | A549 (Lung) | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | HCC827 (Lung) | 6.48 ± 0.11 | 16.00 ± 9.38 |

These results suggest that the compound's efficacy may vary significantly between two-dimensional (2D) and three-dimensional (3D) cell culture models, highlighting the importance of testing conditions in evaluating drug effectiveness .

Antimicrobial Activity

In addition to antitumor effects, the compound has been evaluated for antimicrobial properties against various pathogens:

| Pathogen | Activity Tested | Result |

|---|---|---|

| Escherichia coli | Broth Microdilution | Significant inhibition observed |

| Staphylococcus aureus | Broth Microdilution | Moderate inhibition noted |

| Saccharomyces cerevisiae | Eukaryotic Model | Antifungal activity detected |

The compound demonstrated notable antibacterial activity against both Gram-negative and Gram-positive bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, including this compound:

- Antitumor Studies : A study conducted on lung cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity in both 2D and 3D cultures. The research emphasized that certain structural modifications could enhance antitumor efficacy while reducing toxicity to normal cells .

- Enzyme Inhibition : Investigations into enzyme interactions showed that the compound could inhibit specific targets involved in cancer progression and inflammatory responses. The binding affinity was measured using competitive inhibition assays, revealing promising results for further drug development.

- Pharmacological Potential : The compound's unique structure positions it as a candidate for developing new drugs targeting various diseases, including cancers and infections caused by resistant bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated molecular weight based on formula.

†Estimated XLogP3 based on structural similarity.

Structural and Functional Insights

Benzothiazole Core Modifications: The 3,6-dimethyl substitution in the target compound increases lipophilicity (predicted XLogP3 ~4.2) compared to the 6-fluoro analog (XLogP3 ~3.8) . Methyl groups enhance membrane permeability but may reduce solubility.

Sulfonyl Group Variations: Replacement of the 2-methylpiperidine (target compound) with 3-methylpiperidine () alters steric interactions. The 2-methyl group may restrict rotational freedom, favoring specific conformations for target engagement .

Biological Implications :

- The 6-chloro and 3-(2-methoxyethyl) substituents in ’s compound suggest a balance between polarity (chlorine) and bioavailability (methoxyethyl), a strategy often employed in drug design to optimize pharmacokinetics .

- Fluorine in ’s compound could enhance metabolic stability and electronegativity, influencing interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.